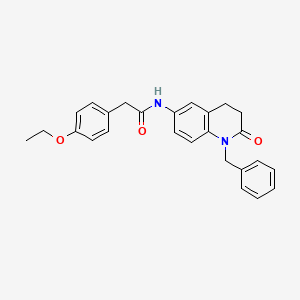

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide

Description

The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolin core fused with a benzyl group at the 1-position and a 2-oxo moiety. The acetamide side chain is substituted with a 4-ethoxyphenyl group, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-2-31-23-12-8-19(9-13-23)16-25(29)27-22-11-14-24-21(17-22)10-15-26(30)28(24)18-20-6-4-3-5-7-20/h3-9,11-14,17H,2,10,15-16,18H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCFUMKVGDEQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.

Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction Modulation: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues from Auxin Agonist Research

Key compounds from auxin agonist studies (Fig. 1, ) provide insights into structural motifs influencing biological activity:

Key Observations :

- The target compound diverges from phenoxyacetamide-based auxin agonists (e.g., WH7, 602) by incorporating a tetrahydroquinolin core, which introduces rigidity and planar aromaticity. This structural shift may alter receptor-binding modes compared to flexible phenoxy chains .

Benzothiazole-Based Acetamides from Patent Literature

A European patent (EP3 348 550A1, ) describes benzothiazole acetamides with varied aryl substitutions:

Key Observations :

- The target compound replaces the benzothiazole core with tetrahydroquinolin, which may confer distinct electronic properties due to nitrogen positioning and ring saturation.

- The 4-ethoxyphenyl group in the target compound offers a para-substituted ether, contrasting with ortho/meta-methoxy or trifluoromethyl groups in benzothiazole derivatives. This substitution could modulate π-π stacking or hydrogen-bonding interactions .

Quinoline-Based Derivatives from Supplementary Data

Compound 7f (Additional Data, ) features a quinolone carboxylate core with sulfonamido and cyclopropyl groups. While structurally distinct from the target compound, it highlights the pharmacological relevance of quinoline derivatives:

- Target vs. The acetamide linkage in the target may offer greater conformational flexibility compared to the rigid sulfonamido-ethyl-benzyl group in 7f .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound with a complex structure featuring a tetrahydroquinoline core. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide is , with a molecular weight of 362.47 g/mol. The structure is characterized by the presence of a benzyl group and an ethoxyphenyl acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways.

- DNA Intercalation : The quinoline core allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.

Anti-inflammatory Activity

Research indicates that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can reduce cytokine production in vitro, suggesting potential therapeutic use in inflammatory diseases.

Analgesic Effects

In animal models, this compound has shown promising analgesic properties. The mechanism appears to involve modulation of pain pathways through inhibition of cyclooxygenase (COX) enzymes and other pain mediators.

Anticancer Properties

Preliminary studies indicate that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of caspases

- Disruption of mitochondrial membrane potential

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Case Study on Inflammation : In a controlled study involving induced inflammation in rats, administration of the compound significantly reduced paw edema compared to controls.

- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Q & A

Q. What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization under acidic or basic conditions (e.g., using Na₂CO₃ in CH₂Cl₂) .

- Step 2 : Introduction of the benzyl group via nucleophilic substitution or reductive amination .

- Step 3 : Acetamide coupling using acetyl chloride or similar reagents, requiring precise temperature control (20–25°C) and anhydrous conditions .

- Optimization : Reaction progress is monitored via TLC (silica gel, CH₂Cl₂/MeOH gradients) and NMR spectroscopy (e.g., ¹H NMR for tracking acetyl group integration at δ ~2.14 ppm) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ ~4.90 ppm; ethoxyphenyl signals at δ ~1.21–1.50 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI/APCI-MS identifies molecular ions (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection at λmax ≈ 255 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the ethoxyphenyl group with fluorophenyl or chlorophenyl analogs (see ). For example:

| Substituent | Biological Activity | Source |

|---|---|---|

| 4-Ethoxy | Baseline activity | |

| 4-Fluoro | Enhanced antimicrobial potency | |

| 4-Chloro | Improved enzyme inhibition |

- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, validated via docking studies .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .

- Solubility Adjustments : Test DMSO concentrations ≤0.1% to avoid solvent interference .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish batch-to-batch variability (e.g., purity differences >2% significantly alter activity) .

Q. What advanced techniques are used to study the compound’s interaction with protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) at concentrations ≥10 µM .

- X-ray Crystallography : Resolves binding modes (e.g., quinoline core stacking with aromatic residues in kinase domains) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity refinement .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity across cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare metabolic activity (e.g., HepG2 vs. HEK293) using RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) .

- Microenvironment Mimicry : Test under hypoxic conditions (5% O₂) to replicate tumor physiology, which may reverse resistance .

Structural and Functional Comparisons

Q. How does this compound differ from structurally similar analogs in terms of pharmacokinetics?

- Methodological Answer :

- LogP Analysis : Calculated LogP ~3.2 (vs. 2.8 for 4-methoxyphenyl analogs) suggests improved blood-brain barrier penetration .

- Metabolic Stability : Microsomal assays (human liver microsomes, 1 hr) show t₁/₂ > 60 min, outperforming chlorophenyl derivatives (t₁/₂ ~45 min) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s efficacy?

- Methodological Answer :

- Murine Xenografts : Use immunodeficient mice (e.g., BALB/c nude) implanted with MDA-MB-231 cells for breast cancer studies .

- Dosage Regimen : Administer 10 mg/kg intraperitoneally, twice daily, with plasma LC-MS monitoring to maintain Cₜᵣₒᵤgₕ > 1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.